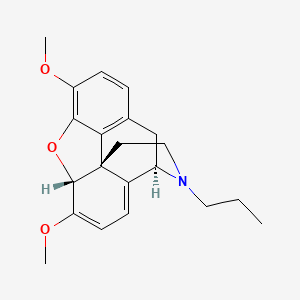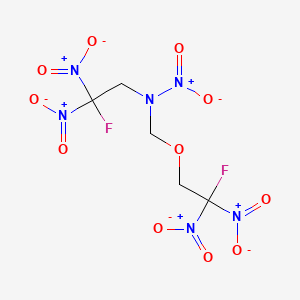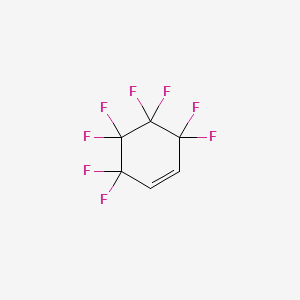![molecular formula C10H10BF3O3 B13410120 {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid CAS No. 958453-62-8](/img/structure/B13410120.png)
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is a boronic acid derivative that contains a trifluorobutene group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluorobutene group introduces unique electronic and steric properties to the molecule, potentially enhancing its reactivity and selectivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid typically involves the following steps:
Formation of the Trifluorobutene Group: The trifluorobutene group can be synthesized through the fluorination of butene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The trifluorobutene group is then attached to a phenyl ring through an etherification reaction, using a suitable base and solvent.
Introduction of the Boronic Acid Group: The phenyl ring with the trifluorobutene group is then subjected to borylation using reagents such as bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The trifluorobutene group can be reduced to form trifluorobutane derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Trifluorobutane derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of advanced materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid would depend on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluorobutene group may influence the reactivity and selectivity of the compound through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the trifluorobutene group, making it less sterically hindered and potentially less reactive.
4-(But-3-en-1-yl-oxy)-phenylboronic Acid: Similar structure but without the trifluorination, leading to different electronic properties.
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-benzoic Acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity.
Uniqueness
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is unique due to the presence of both the trifluorobutene and boronic acid groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
958453-62-8 |
|---|---|
Formule moléculaire |
C10H10BF3O3 |
Poids moléculaire |
245.99 g/mol |
Nom IUPAC |
[4-(3,4,4-trifluorobut-3-enoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O3/c12-9(10(13)14)5-6-17-8-3-1-7(2-4-8)11(15)16/h1-4,15-16H,5-6H2 |
Clé InChI |
KXNFCWJTRPDIKX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCC(=C(F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


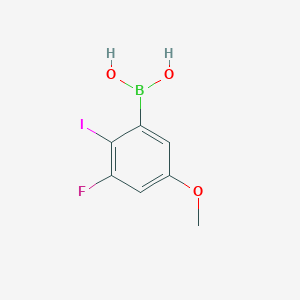
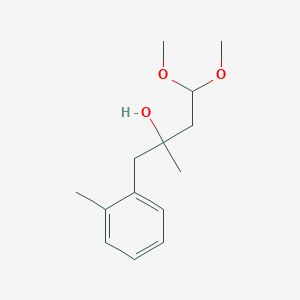
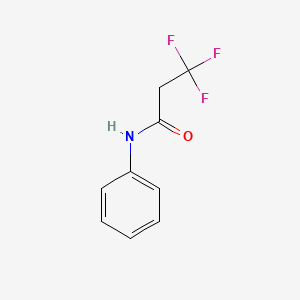

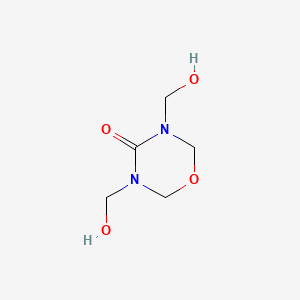
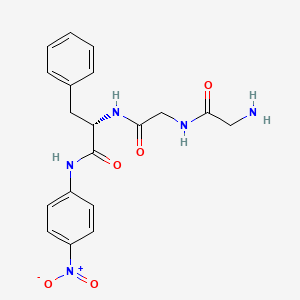
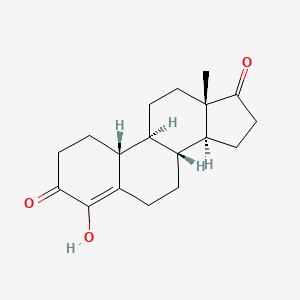
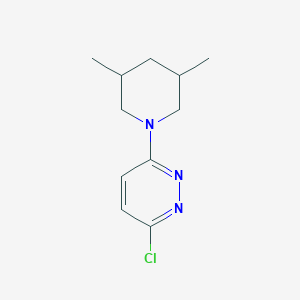
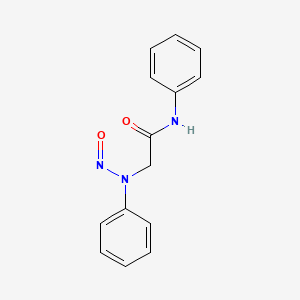

![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
